SYBR green I (chloride)

qPCR Gel Electrophoresis Fluorescence Spectroscopy

SYBR Green I (chloride) is the definitive high-brightness dsDNA stain for qPCR and CE-LIF workflows where signal specificity and precision are non-negotiable. Unlike generic green dyes, its dsDNA quantum yield of ~0.8 minimizes ssDNA/primer-dimer background. Delivers 20-fold greater sensitivity than ethidium bromide with a superior Ames test safety profile. Provides intra-day CE-LIF migration time RSD of 0.24–0.27%—critical for genotyping and forensic fragment analysis. Supplied as ≥98% pure solid. Validate once, procure with confidence.

Molecular Formula C32H37ClN4S
Molecular Weight 545.2 g/mol
Cat. No. B15135445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYBR green I (chloride)
Molecular FormulaC32H37ClN4S
Molecular Weight545.2 g/mol
Structural Identifiers
SMILESCCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]
InChIInChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1
InChIKeyIHHRNZWXTFDDLM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 0 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SYBR Green I (Chloride): Technical Overview and Molecular Identity for Procurement-Sensitive Nucleic Acid Detection


SYBR Green I (chloride) is an asymmetrical cyanine dye [1] used as a nucleic acid stain in molecular biology. It is produced by Molecular Probes Inc., a subsidiary of Thermo Fisher Scientific [2]. This compound binds to double-stranded DNA (dsDNA) and, upon binding, exhibits a substantial increase in fluorescence emission, with an absorption maximum near 497 nm and an emission maximum near 520 nm [3]. This fundamental property underpins its utility in various techniques, most notably quantitative real-time PCR (qPCR) and nucleic acid gel electrophoresis. In procurement terms, it is commonly supplied as a 10,000X concentrate in DMSO, as exemplified by the Thermo Fisher Scientific catalog number S7563 .

Why SYBR Green I (Chloride) Cannot Be Replaced by Other 'Green' or Generic Cyanine Dyes in Critical Workflows


Despite the availability of numerous DNA-binding dyes with 'green' spectral properties, including SYBR Green II, SYBR Gold, EvaGreen, and various SYTO dyes, direct substitution for SYBR Green I (chloride) in established workflows is not advisable without careful re-validation. Key performance characteristics differ substantially across these alternatives. For instance, SYBR Green II exhibits a higher quantum yield when bound to RNA than to dsDNA [1], making it less optimal for dsDNA-specific detection. Newer dyes like EvaGreen and SYTO-9 have been shown to have different PCR inhibition profiles and binding sequence preferences compared to SYBR Green I, which directly impacts reaction efficiency and quantification accuracy [2][3]. The following quantitative evidence illustrates these critical differentiators, demonstrating that SYBR Green I (chloride) occupies a specific performance niche that generic substitution may compromise.

Quantitative Evidence Guide: SYBR Green I (Chloride) Performance Against Key Alternatives


Superior dsDNA Binding Specificity vs. SYBR Green II: Quantum Yield Comparison

SYBR Green I (chloride) exhibits a significantly higher fluorescence quantum yield when bound to double-stranded DNA (dsDNA) compared to its primary in-class analog, SYBR Green II, making it the preferred choice for assays where dsDNA specificity is paramount. This difference is quantifiable via fluorescence quantum yield measurements. The data indicate that SYBR Green I yields a quantum yield of ~0.8 for dsDNA, compared to SYBR Green II's ~0.36 for dsDNA [1]. This substantial difference underscores SYBR Green I's superior performance in applications where maximizing dsDNA signal while minimizing background or interference from other nucleic acid species is critical.

qPCR Gel Electrophoresis Fluorescence Spectroscopy

Sensitivity Advantage Over Ethidium Bromide (EtBr) in Gel Electrophoresis

SYBR Green I (chloride) provides a quantifiable sensitivity advantage over the traditional standard, ethidium bromide (EtBr), for detecting dsDNA in agarose gels. This is a key procurement consideration for labs seeking to improve detection limits without switching to more complex detection methods. Under standardized conditions, SYBR Green I is reported to be up to 20 times more sensitive than EtBr, with a detection limit of 60 pg of dsDNA per band when visualized using a 300 nm transilluminator [1]. The vendor's technical datasheet corroborates this, stating SYBR Green I is at least 4 times more sensitive than EtBr for DNA detection in agarose gels .

Gel Electrophoresis DNA Quantification Sensitivity

Reproducibility in Capillary Electrophoresis (CE-LIF) vs. SYBR Gold and EvaGreen

In capillary electrophoresis with laser-induced fluorescence detection (CE-LIF), SYBR Green I (chloride) demonstrates specific performance characteristics relative to SYBR Gold and EvaGreen. While detection limits for dsDNA were found to be similar across all three dyes, SYBR Green I exhibited a key advantage in reproducibility. The Relative Standard Deviation (RSD) for migration time with SYBR Green I was 0.24–0.27% (intra-day) and 1.35–1.63% (inter-day), which was better than the reproducibility observed for EvaGreen [1].

Capillary Electrophoresis DNA Fragment Analysis Reproducibility

Reduced Mutagenicity Profile vs. Ethidium Bromide in Standardized Ames Tests

From a laboratory safety and waste handling perspective, SYBR Green I (chloride) presents a quantifiably lower mutagenic risk profile compared to the conventional intercalator, ethidium bromide. In standard Salmonella/mammalian microsome reverse mutation assays (Ames tests), SYBR Green I is classified as a weak mutagen, whereas ethidium bromide is a strong mutagen. Ethidium bromide showed high revertant frequencies in several frameshift indicator strains, averaging 68-fold higher than vehicle controls in TA98 and 80-fold higher in TA1538 (with S9 activation). In contrast, SYBR Green I showed only a small mutagenic effect, with an average increase of 2.2-fold over controls in strain TA98 (without S9) [1].

Safety Mutagenicity Gel Electrophoresis

Validated Application Scenarios Where SYBR Green I (Chloride) Provides Differential Value


High-Sensitivity dsDNA Detection in Contaminated Samples for Routine Gel Electrophoresis

For laboratories transitioning away from ethidium bromide (EtBr) without compromising detection sensitivity for dsDNA, SYBR Green I (chloride) is the evidence-backed alternative. As quantified, it is up to 20-fold more sensitive than EtBr for detecting dsDNA in gels (detecting 60 pg per band) [1] and is a significantly weaker mutagen in Ames tests [2]. This combination of improved analytical performance and a superior safety profile makes it a cost-effective and regulatory-compliant upgrade for routine DNA gel analysis.

Maximizing dsDNA Signal in qPCR Assays Where Specificity is Paramount

In quantitative PCR (qPCR) workflows where the primary goal is to generate a strong, specific signal from double-stranded DNA (dsDNA) with minimal background from single-stranded nucleic acids, SYBR Green I (chloride) offers a distinct advantage. Its dsDNA quantum yield of ~0.8 is substantially higher than that of SYBR Green II (0.36) [3]. This property ensures that the fluorescent signal is a more direct correlate of dsDNA amplicon accumulation, reducing the likelihood of signal inflation from primer-dimer artifacts or ssDNA. While some newer dyes exhibit lower PCR inhibition, SYBR Green I remains the established, high-brightness standard for dsDNA-specific quantification in many optimized master mix formulations.

High-Precision DNA Fragment Analysis via Capillary Electrophoresis (CE-LIF)

For core facilities and analytical laboratories utilizing capillary electrophoresis with laser-induced fluorescence (CE-LIF) for DNA fragment analysis, SYBR Green I (chloride) provides a critical advantage in measurement precision. Data demonstrates that SYBR Green I yields superior reproducibility of migration time (intra-day RSD 0.24–0.27%) compared to EvaGreen and SYBR Gold [4]. This higher precision is essential for applications such as genotyping, mutation screening, and forensic DNA fragment analysis, where consistent and accurate size calling across runs and samples is a non-negotiable requirement for data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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